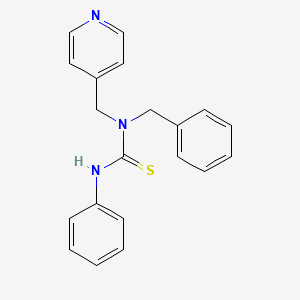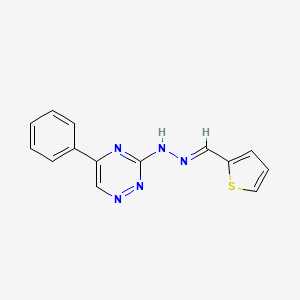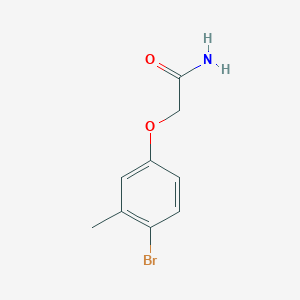
N-(2-methoxyphenyl)-4-biphenylsulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-4-biphenylsulfonamide, also known as MBBS, is a chemical compound that has been widely used in scientific research. It was first synthesized in the early 2000s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-4-biphenylsulfonamide involves its ability to bind to specific protein targets in cells. This binding can either activate or inhibit the function of these proteins, leading to various physiological effects. The specific protein targets of N-(2-methoxyphenyl)-4-biphenylsulfonamide vary depending on the research application, but often include receptors and enzymes involved in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxyphenyl)-4-biphenylsulfonamide vary depending on the specific research application. In cancer research, N-(2-methoxyphenyl)-4-biphenylsulfonamide has been shown to inhibit cell proliferation and induce cell death in various cancer cell lines. In neuroscience, N-(2-methoxyphenyl)-4-biphenylsulfonamide has been shown to modulate the activity of certain receptors in the brain, leading to changes in neurotransmitter release and synaptic plasticity. In drug discovery, N-(2-methoxyphenyl)-4-biphenylsulfonamide has been used as a scaffold to develop new drugs with improved selectivity and potency.
实验室实验的优点和局限性
One advantage of using N-(2-methoxyphenyl)-4-biphenylsulfonamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-(2-methoxyphenyl)-4-biphenylsulfonamide is relatively easy to synthesize and purify, making it a cost-effective option for many research applications. However, one limitation of using N-(2-methoxyphenyl)-4-biphenylsulfonamide is its potential for off-target effects, as it may bind to other proteins in addition to its intended target. Additionally, the use of N-(2-methoxyphenyl)-4-biphenylsulfonamide in vivo may be limited by its poor solubility and bioavailability.
未来方向
There are several potential future directions for research involving N-(2-methoxyphenyl)-4-biphenylsulfonamide. One area of interest is the development of new drugs based on the N-(2-methoxyphenyl)-4-biphenylsulfonamide scaffold, with improved selectivity and efficacy. Additionally, further investigation into the specific protein targets of N-(2-methoxyphenyl)-4-biphenylsulfonamide and their role in various physiological processes may lead to new insights into disease mechanisms and potential therapeutic targets. Finally, the use of N-(2-methoxyphenyl)-4-biphenylsulfonamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
合成方法
The synthesis of N-(2-methoxyphenyl)-4-biphenylsulfonamide involves the reaction of 2-methoxyaniline and 4-chlorobenzenesulfonyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure N-(2-methoxyphenyl)-4-biphenylsulfonamide.
科学研究应用
N-(2-methoxyphenyl)-4-biphenylsulfonamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, N-(2-methoxyphenyl)-4-biphenylsulfonamide has been shown to inhibit the growth of cancer cells by targeting specific molecular pathways. In neuroscience, N-(2-methoxyphenyl)-4-biphenylsulfonamide has been used to investigate the role of certain receptors in the brain and their potential as drug targets. In drug discovery, N-(2-methoxyphenyl)-4-biphenylsulfonamide has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
N-(2-methoxyphenyl)-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-23-19-10-6-5-9-18(19)20-24(21,22)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLRNIOERKXGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-phenylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)
![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)
![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)
![N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5854304.png)

![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5854323.png)

![N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B5854332.png)
![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5854338.png)
![ethyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5854344.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5854360.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5854364.png)

